molecular formula C12H16F3N B13982584 (S)-1-[4-(trifluoromethyl)phenyl]pentylamine

(S)-1-[4-(trifluoromethyl)phenyl]pentylamine

Cat. No.: B13982584
M. Wt: 231.26 g/mol
InChI Key: VVTYANDCCSCVJH-NSHDSACASA-N
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Description

(S)-1-[4-(trifluoromethyl)phenyl]pentylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[4-(trifluoromethyl)phenyl]pentylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and (S)-1-phenylethylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-(trifluoromethyl)benzaldehyde with (S)-1-phenylethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[4-(trifluoromethyl)phenyl]pentylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-[4-(trifluoromethyl)phenyl]pentylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is employed in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-[4-(trifluoromethyl)phenyl]pentylamine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-[4-(trifluoromethyl)phenyl]pentylamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-(trifluoromethyl)phenylamine: A simpler analog lacking the pentyl chain.

    1-[4-(trifluoromethyl)phenyl]ethylamine: A related compound with an ethyl chain instead of a pentyl chain.

Uniqueness

(S)-1-[4-(trifluoromethyl)phenyl]pentylamine is unique due to its chiral nature and the presence of both a trifluoromethyl group and a pentylamine chain. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

IUPAC Name

(1S)-1-[4-(trifluoromethyl)phenyl]pentan-1-amine

InChI

InChI=1S/C12H16F3N/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h5-8,11H,2-4,16H2,1H3/t11-/m0/s1

InChI Key

VVTYANDCCSCVJH-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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